molecular formula C8H5NO3 B1341959 1,3-Benzoxazole-7-carboxylic acid CAS No. 208772-24-1

1,3-Benzoxazole-7-carboxylic acid

Cat. No. B1341959
M. Wt: 163.13 g/mol
InChI Key: JHTQTAYWCUAENJ-UHFFFAOYSA-N
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Description

1,3-Benzoxazole-7-carboxylic acid is a compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are aromatic heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The carboxylic acid group attached to the seventh position of the benzoxazole ring imparts additional chemical reactivity, making it a versatile intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through several methods. One efficient approach for synthesizing benzoxazoles and benzimidazoles from carboxylic acids involves the use of 2-aminophenols or 1,2-phenylenediamines in a single step, facilitated by microwave heating and a commercially available PS-PPh3 resin . Although the paper does not directly discuss 1,3-Benzoxazole-7-carboxylic acid, the methodology could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic oxazole ring fused to a benzene ring. The position of the carboxylic acid group at the seventh carbon of the benzoxazole ring is significant as it influences the compound's reactivity and interaction with other molecules. The structure of benzoxazole derivatives can be confirmed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) .

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions due to the presence of reactive sites such as the carboxylic acid group and the heteroatoms in the oxazole ring. For instance, the carboxylic acid group can be involved in esterification, amidation, and other acid-base reactions. The heteroatoms in the oxazole ring can engage in electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. The synthesis of 3-formylindole-7-carboxylic acid from 3-methyl-2-nitrobenzoic acid demonstrates the potential transformations involving carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Benzoxazole-7-carboxylic acid would include its melting point, boiling point, solubility in various solvents, and acidity or pKa value. These properties are influenced by the presence of the oxazole ring and the carboxylic acid group. The oxazole ring contributes to the compound's aromaticity and stability, while the carboxylic acid group affects its solubility and acidity. The specific properties of 1,3-Benzoxazole-7-carboxylic acid are not detailed in the provided papers, but similar compounds exhibit moderate solubility in polar solvents and display typical acidity associated with carboxylic acids .

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
    • It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .
  • Pharmaceutical Research

    • Benzoxazole derivatives exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
    • For example, some benzoxazole derivatives showed inhibitory potential on the growth of human breast adenocarcinoma MCF7 cell line .
    • Another study found that the presence of electron withdrawing groups improved the antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi and A. niger .
  • Industrial Applications

    • Benzoxazole derivatives have also found applications in industrial areas .
    • They have been used in the synthesis of various compounds using different reaction conditions and catalysts .
  • Catalysis

    • Oxazoline derivatives, which are structurally similar to benzoxazole, have been used as catalysts for the oligomerization of ethylene .
    • The presence of metal dichlorides in 2-Oxazoline-1,10-phenanthrolinyl compounds was found to be effective for this purpose .
  • Neurological Research

    • Some benzoxazole derivatives have shown promise in neurological research .
    • For example, the derivative AC (QF1018B) displayed moderate to high efficacies for 5-HT2A and D2 receptors, which are significant towards an antipsychotic profile .
  • Material Science

    • Benzoxazole derivatives have also been used in material science .
    • Due to their planar structure and aromaticity, they can be used in the synthesis of various materials .

Safety And Hazards

The safety information for 1,3-Benzoxazole-7-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .

Future Directions

Benzoxazole derivatives have gained a lot of importance in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future directions in the research of 1,3-Benzoxazole-7-carboxylic acid and its derivatives could be focused on exploring their potential in drug discovery and development.

properties

IUPAC Name

1,3-benzoxazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTQTAYWCUAENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593050
Record name 1,3-Benzoxazole-7-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzoxazole-7-carboxylic acid

CAS RN

208772-24-1
Record name 7-Benzoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208772-24-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzoxazole-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazole-7-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of 0.21 g (1.18 mmol) of methyl-7-benzoxazole carboxylate in 6 mL of CH3OH at 0° C. was added 2.9 mL of a 1N solution of KOH in water and the reaction mixture was stirred at rt for 1 h. The reaction mixture was partitioned between water and CH2Cl2. The aqueous fraction was made acidic with 1N HCl solution and extracted with CH2Cl2. The organic fraction was dried over Na2SO4, filtered and the filtrate was concentrated to give 0.17 g of the title compound as a yellow solid.
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0.21 g
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Synthesis routes and methods II

Procedure details

A solution of 3-amino-2-hydroxy-benzoic acid (12.5 mmol) in trimethyl orthoformate (19.2 mL) is heated to reflux for 20 h and concentrated in vacuo. The residue is washed three times with hot MeOH, the filtrates are combined and the solvent is removed in vacuo to give the desired product which is used without further purification. 1H-NMR (DMSO-d6): δ=13.4 (bs, 1H); 8.87 (s, 1H); 8.08 (d, J=8.0 Hz, 1H); 7.96 (d, J=7.5 Hz, 1H); 7.52 (t, J=7.9 Hz, 1H).
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12.5 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Kuroyanagi, K Kanai, Y Sugimoto, T Horiuchi… - Bioorganic & medicinal …, 2010 - Elsevier
Synthesis and in vitro antifungal evaluations of 1,3-benzoxazole-7-carbonitrile 3, 1,3-benzoxazole-4-carbonitrile 4, benzofuran 5, benzoxazine 7, and benzimidazole 8 were reported. …
G Ozer, MB Karimov - Vestnik Natsionalnogo Universiteta, 2019 - inis.iaea.org
[en] Present article discusses the question of studying the reaction of interaction of 2-methyl-1, 3-benzoxazole-7-carboxylic acid with 1, 4-benzoquinone mono oximes and phosphorus …
Number of citations: 0 inis.iaea.org

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